Methyl 2-amino-2-methylpropanoate (H-Aib-OMe), frequently supplied as its hydrochloride salt (CAS 15028-41-8) or free base (CAS 13257-67-5), is the methyl ester of the non-proteinogenic α,α-dialkylated amino acid 2-aminoisobutyric acid (Aib) [1]. It is a highly specialized building block in peptide chemistry and pharmaceutical development, utilized primarily to construct conformationally rigid peptides, peptaibols, and sterically stabilized active pharmaceutical ingredients (APIs) [2]. The presence of the gem-dimethyl group at the alpha carbon imparts severe steric hindrance but forces peptide backbones into highly stable helical conformations [3]. Procuring the pre-esterified methyl ester form provides a highly pure, readily soluble precursor that streamlines C-terminal extension workflows and bypasses the notoriously difficult esterification of the sterically shielded Aib free acid [1].
Substituting H-Aib-OMe with standard, unhindered amino acid esters like methyl 2-aminopropanoate (H-Ala-OMe) fundamentally alters the structural and biological properties of the synthesized peptide [1]. While Ala-OMe couples more easily, it lacks the dual alpha-methyl groups required to lock the peptide into the rigid 3_10-helical or α-helical conformations essential for the pore-forming activity of peptaibols or the proteolytic stability of advanced therapeutics [2]. Conversely, attempting to substitute H-Aib-OMe with Aib free acid forces manufacturers to perform in-house esterification, a process that is highly inefficient and low-yielding due to the extreme steric bulk of the alpha carbon [3]. This leads to prolonged reaction times, increased side products, and significant batch-to-batch variability, making the direct procurement of H-Aib-OMe a practical necessity for reproducible scale-up [1].
Substituting alanine methyl ester may shift helical preference from 310 to α-helix, altering the foldamer’s intended topology.
Valine or other proteinogenic amino acid esters lack the quaternary α-carbon and may not impose the steric constraints required for 310-helix induction.
The gem-dimethyl group of H-Aib-OMe creates significant steric shielding compared to mono-alkylated analogs like H-Ala-OMe [1]. In comparative coupling studies using hypervalent iodine(III) reagents, reactions with H-Aib-OMe yielded 59–77% of the desired dipeptides, whereas the unhindered H-Ala-OMe consistently achieved yields exceeding 84-90% under identical conditions [2]. Furthermore, coupling highly hindered segments to H-Aib-OMe can result in up to 20–30% epimerization (e.g., D-Val formation) if conventional reagents are used, necessitating specialized protocols like HOAt/DIC or microwave-assisted zinc coupling to achieve >80% yields within acceptable timeframes [3].
| Evidence Dimension | Dipeptide coupling yield |
| Target Compound Data | H-Aib-OMe (59–77% yield under standard conditions) |
| Comparator Or Baseline | H-Ala-OMe (>84-90% yield under identical conditions) |
| Quantified Difference | 10-25% reduction in baseline coupling yield due to severe alpha-carbon steric hindrance. |
| Conditions | Solution-phase peptide coupling using standard reagents (e.g., IBA-OBz) vs. specialized highly reactive environments. |
Buyers must pair the procurement of H-Aib-OMe with highly efficient, specialized coupling reagents to overcome its inherent steric resistance and prevent epimerization during API synthesis.
The primary functional differentiator of H-Aib-OMe over standard amino acid esters is its ability to induce and stabilize specific secondary structures [1]. Peptides synthesized with Aib residues strongly favor rigid 3_10-helices in short sequences (≤6 residues) and α-helices in longer sequences, whereas equivalent sequences substituted with Ala remain highly flexible and unstructured [2]. For example, Aib-rich synthetic segments like Ac-(Aib-Lys-Aib-Ala)n-NH2 demonstrate increasing, highly stable helicity that directly correlates with their ability to self-aggregate and form functional 227 pS ion channels in lipid bilayers[3].
| Evidence Dimension | Secondary structure stabilization (Helicity) |
| Target Compound Data | Aib-containing peptides (Rigid 3_10 or α-helical conformations) |
| Comparator Or Baseline | Ala-containing peptides (Flexible, unstructured, or requiring much longer chains for helicity) |
| Quantified Difference | Absolute shift from random coil/flexible states to locked helical structures capable of forming voltage-gated pores. |
| Conditions | Conformational analysis via CD spectroscopy and patch-clamp measurements in lipid membranes. |
Procuring H-Aib-OMe is strictly necessary when designing membrane-active antibiotics or therapeutics where a locked helical conformation is the primary driver of biological efficacy.
Utilizing pre-formed H-Aib-OMe (or its highly soluble hydrochloride salt) provides a critical processability advantage over starting with Aib free acid . Because the alpha-carbon of Aib is highly sterically hindered, in situ esterification of the free acid is notoriously slow and low-yielding [1]. Procuring the pre-esterified >98% pure H-Aib-OMe bypasses this synthetic bottleneck entirely, providing an immediate, highly soluble (e.g., in DCM, DMF, Chloroform) C-terminal building block[2]. This direct integration eliminates a multi-day protection step, drastically reducing the formation of side products and improving the overall throughput of solid- or solution-phase peptide synthesis .
| Evidence Dimension | Synthetic workflow efficiency |
| Target Compound Data | Pre-formed H-Aib-OMe (Immediate usability, >98% purity) |
| Comparator Or Baseline | Aib free acid (Requires low-yield, sterically hindered in situ esterification) |
| Quantified Difference | Elimination of a major low-yield synthetic step, directly improving overall API manufacturing throughput. |
| Conditions | Industrial and laboratory-scale peptide synthesis workflows. |
Purchasing the pre-esterified form reduces batch-to-batch variability and saves critical manufacturing time by avoiding the difficult esterification of a sterically shielded amino acid.
H-Aib-OMe is an essential C-terminal and internal building block for the synthesis of alamethicin, ampullosporin, and other Aib-rich peptaibols, where its inclusion is required to form the rigid helical structures necessary for membrane pore formation [1].
Used extensively in pharmaceutical drug discovery to introduce steric bulk and restrict the conformational freedom of peptide therapeutics, thereby enhancing receptor binding affinity and providing resistance against proteolytic degradation [2].
Employed in specialized SPPS protocols, such as those utilizing acid fluorides or microwave-assisted zinc coupling, where highly pure, pre-esterified Aib derivatives are necessary to drive difficult couplings to completion without sequence truncation [3].